N-(2-butylbenzofuran-5-yl)methanesulfonamide
CAS No.: 437652-07-8
Cat. No.: VC21161236
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 437652-07-8 |
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Molecular Formula | C13H17NO3S |
Molecular Weight | 267.35 g/mol |
IUPAC Name | N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide |
Standard InChI | InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 |
Standard InChI Key | HACDESLXZXBASP-UHFFFAOYSA-N |
SMILES | CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C |
Canonical SMILES | CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C |
Introduction
Chemical Structure and Properties
N-(2-butylbenzofuran-5-yl)methanesulfonamide possesses a distinctive molecular architecture featuring a benzofuran scaffold with a butyl substituent at the 2-position and a methanesulfonamide group at the 5-position. This particular arrangement contributes to its pharmaceutical relevance and chemical versatility .
Basic Information
The compound is characterized by the molecular formula C13H17NO3S and has a molecular weight of 267.34-267.35 g/mol. Its structure contains three functional regions: the benzofuran core, the aliphatic butyl chain, and the sulfonamide moiety, each contributing to its chemical behavior and application potential .
Parameter | Value |
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Chemical Name | N-(2-butylbenzofuran-5-yl)methanesulfonamide |
CAS Number | 437652-07-8 |
Molecular Formula | C13H17NO3S |
Molecular Weight | 267.34-267.35 g/mol |
IUPAC Name | N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide |
Physical Properties
The compound typically appears as a white to off-white crystalline powder with specific physical characteristics that influence its handling and processing in both laboratory and industrial settings .
Chemical Identifiers
For precise identification in chemical databases and literature, N-(2-butylbenzofuran-5-yl)methanesulfonamide is associated with several standardized identifiers .
Identifier Type | Value |
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InChI | InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 |
InChIKey | HACDESLXZXBASP-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C |
PubChem CID | 9878493 |
Synthesis Methods
Several synthetic approaches have been developed for preparing N-(2-butylbenzofuran-5-yl)methanesulfonamide, with variations in methodology depending on scale, available starting materials, and desired purity levels .
Laboratory Synthesis
The most common laboratory synthesis involves a multi-step process beginning with appropriately substituted phenol derivatives. The synthetic route typically proceeds through the following key steps :
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Formylation of a phenol derivative to generate a reactive intermediate
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Reaction with a carboxylic acid derivative containing a suitable leaving group (halogen or sulfonic group)
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Cyclization to form the benzofuran scaffold
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Introduction of the sulfonamide functionality at the 5-position
The process requires careful control of reaction conditions to ensure regioselectivity and high yields. Modern synthetic approaches often employ catalysts to enhance efficiency and stereoselectivity .
Industrial Production
For industrial-scale synthesis, the production process is typically optimized for efficiency, safety, and cost-effectiveness. Key modifications to laboratory methods include :
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Continuous flow processes for improved safety and scalability
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Enhanced purification protocols to ensure >99% purity
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Quality control measures meeting pharmaceutical intermediate standards
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Process adjustments to minimize waste and hazardous byproducts
As documented in patent literature, several improvements to the synthetic methodology have been developed specifically for large-scale production of this intermediate for pharmaceutical applications .
Chemical Reactivity
The structural features of N-(2-butylbenzofuran-5-yl)methanesulfonamide enable it to participate in various chemical transformations, making it valuable in synthetic chemistry .
Types of Reactions
This compound demonstrates versatile reactivity profiles that are exploited in pharmaceutical synthesis:
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Oxidation reactions: The compound undergoes oxidation under specific conditions to form different oxidation products, particularly at the sulfonamide moiety.
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Reduction reactions: Various reducing agents can transform functional groups within the molecule, especially the sulfonamide group.
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Substitution reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups, enabling structural diversification.
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Coupling reactions: As an intermediate, it serves as a building block for more complex molecular architectures through various coupling methodologies.
Common Reagents and Conditions
The reactivity of N-(2-butylbenzofuran-5-yl)methanesulfonamide has been explored with numerous reagents under varying conditions:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Controlled temperature, aqueous/organic media | Sulfone derivatives |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, low temperature | Amine derivatives |
Substitution | Various nucleophiles, Lewis acids | Catalyst-dependent conditions | Functionalized derivatives |
Coupling | Palladium catalysts, organometallic reagents | Inert atmosphere, elevated temperature | Complex pharmaceutical intermediates |
Applications
N-(2-butylbenzofuran-5-yl)methanesulfonamide finds its primary applications in pharmaceutical research and development, where its unique structure makes it valuable for various purposes .
Pharmaceutical Intermediates
The most significant application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds, particularly Dronedarone hydrochloride, an FDA-approved medication for managing atrial fibrillation and atrial flutter . Its role in this synthesis highlights the importance of precisely structured intermediates in modern drug development.
Research has identified this compound as a critical component in the synthesis pathway leading to Dronedarone, where its structural features contribute to the drug's pharmacokinetic profile and reduced lipophilicity compared to similar compounds like Amiodarone, thus minimizing potential side effects .
Research Applications
Beyond its role in specific drug synthesis, this compound serves multiple research purposes :
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Building block for kinase inhibitors: Used in the development of benzofuran-based kinase inhibitors for oncology research
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Substrate for flow chemistry: Preferred substrate in continuous flow sulfonylation reactions due to its predictable reactivity
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Structure-activity relationship studies: Employed in medicinal chemistry research to understand the impact of structural modifications on biological activity
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Material science applications: Utilized in the development of specialized materials with specific physical and chemical properties
Biological Activity
Research into the biological properties of N-(2-butylbenzofuran-5-yl)methanesulfonamide and structurally related compounds has revealed several potential applications in pharmacology and medicine .
Pharmacological Properties
The compound demonstrates several noteworthy pharmacological characteristics:
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Antiarrhythmic potential: As a precursor to Dronedarone, it contributes to the development of compounds with antiarrhythmic properties.
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Reduced toxicity: Compounds derived from this intermediate often show lower toxicity compared to traditional antiarrhythmic agents like Amiodarone.
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Interaction with specific biological targets: The mechanism of action involves interaction with specific molecular targets, contributing to distinct pharmacokinetic profiles.
Parameter | Specification |
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Purity (HPLC) | ≥99.0% |
Heavy Metals | ≤10 ppm |
Residual Solvents | Meets ICH Q3C Class 2 limits |
Water Content (KF) | ≤0.5% |
Particle Size | 80% passes 200 mesh |
Market and Supply Chain
N-(2-butylbenzofuran-5-yl)methanesulfonamide is manufactured by several specialized chemical companies that focus on pharmaceutical intermediates . The global supply chain for this compound is primarily centered in regions with strong fine chemicals and pharmaceutical intermediate manufacturing capabilities.
Standard packaging typically includes 25 kg HDPE drums with double PE liners for bulk quantities, with options for smaller quantities in vacuum-sealed foil bags. The compound is classified as non-hazardous for shipping purposes according to IATA/IMDG regulations, though special handling is recommended to maintain temperature below 30°C during transit .
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